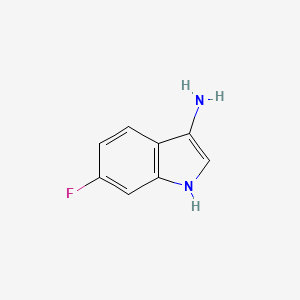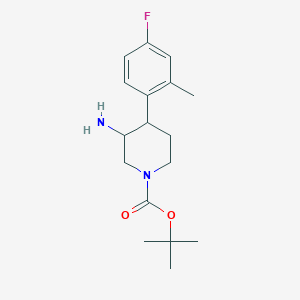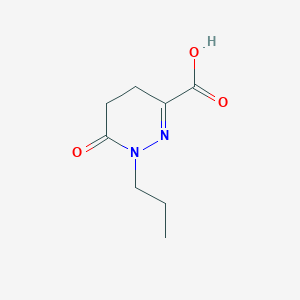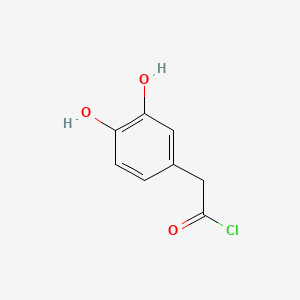![molecular formula C9H13ClO3 B13158232 Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C₉H₁₃ClO₃ and a molecular weight of 204.65 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a spiro[2.5]octane ring system fused with an oxirane ring and a carboxylate ester group. It is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity .
Méthodes De Préparation
The synthesis of Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of a suitable precursor with methyl chloroformate under controlled conditions. One common synthetic route includes the cyclization of a chlorinated precursor in the presence of a base, followed by esterification with methanol . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohols or other reduced products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism by which Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific enzyme active sites, potentially inhibiting or modifying enzyme activity . The chlorine atom and ester group also contribute to its reactivity, enabling it to participate in various chemical transformations within biological systems .
Comparaison Avec Des Composés Similaires
Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-chloro-6-propyl-1-oxaspiro[2.5]octane-2-carboxylate
These compounds share similar spirocyclic structures but differ in their substituents, which can significantly affect their chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H13ClO3 |
|---|---|
Poids moléculaire |
204.65 g/mol |
Nom IUPAC |
methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H13ClO3/c1-12-7(11)9(10)8(13-9)5-3-2-4-6-8/h2-6H2,1H3 |
Clé InChI |
NRIQZPALXHGKRU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(C2(O1)CCCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)





![4-Chloro-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13158208.png)


![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)

